3-Chloro-6-isothiocyanatopyridazine
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Overview
Description
3-Chloro-6-isothiocyanatopyridazine is a chemical compound with the molecular formula C5H2ClN3S. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-isothiocyanatopyridazine typically involves the reaction of 3,6-dichloropyridazine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group at the 6-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-isothiocyanatopyridazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols.
Cyclization reactions: The isothiocyanate group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclization reactions: These reactions often require the presence of a base such as triethylamine or sodium hydride.
Major Products:
Substitution products: Depending on the nucleophile used, various substituted pyridazine derivatives can be obtained.
Cyclized products: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
Medicinal Chemistry: It has been investigated as a precursor for the synthesis of biologically active compounds, including potential anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes involving nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 3-Chloro-6-isothiocyanatopyridazine involves its ability to undergo nucleophilic substitution reactions. The isothiocyanate group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This reactivity can be exploited to modify proteins or other biomolecules, thereby affecting their function .
Comparison with Similar Compounds
3,6-Dichloropyridazine: A precursor in the synthesis of 3-Chloro-6-isothiocyanatopyridazine.
3-Chloro-6-iodopyridazine: Another halogenated pyridazine derivative with different reactivity and applications.
3-Chloro-6-hydrazinopyridazine:
Uniqueness: this compound is unique due to the presence of both a chlorine atom and an isothiocyanate group on the pyridazine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C5H2ClN3S |
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Molecular Weight |
171.61 g/mol |
IUPAC Name |
3-chloro-6-isothiocyanatopyridazine |
InChI |
InChI=1S/C5H2ClN3S/c6-4-1-2-5(7-3-10)9-8-4/h1-2H |
InChI Key |
OHOUDXWKMDOAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1N=C=S)Cl |
Origin of Product |
United States |
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